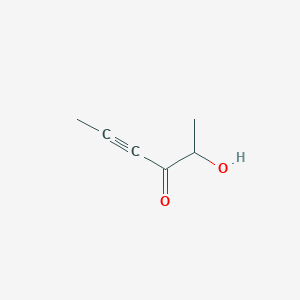

2-Hydroxyhex-4-YN-3-one

描述

2-Hydroxyhex-4-yn-3-one is a linear aliphatic compound featuring a hydroxyl group at position 2, a ketone at position 3, and a triple bond (yne) between carbons 4 and 5. Its molecular formula is C₆H₈O₂, and its structure combines polar functional groups (hydroxyl, ketone) with a rigid triple bond, influencing its physical and chemical properties. While specific data on this compound are scarce, comparisons with analogs provide insights into its behavior .

属性

分子式 |

C6H8O2 |

|---|---|

分子量 |

112.13 g/mol |

IUPAC 名称 |

2-hydroxyhex-4-yn-3-one |

InChI |

InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h5,7H,1-2H3 |

InChI 键 |

PUHPOBZGGYPVMX-UHFFFAOYSA-N |

规范 SMILES |

CC#CC(=O)C(C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhex-4-YN-3-one can be achieved through several methods. One common approach involves the reaction of hex-4-yn-3-one with a hydroxylating agent under controlled conditions. This process typically requires the use of catalysts and specific reaction temperatures to ensure the selective addition of the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

化学反应分析

Types of Reactions

2-Hydroxyhex-4-YN-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-yn-3-one.

Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of hex-4-en-3-one or hexan-3-one, respectively.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Hex-4-yn-3-one

Reduction: Hex-4-en-3-one, Hexan-3-one

Substitution: Halogenated or alkylated derivatives of this compound

科学研究应用

2-Hydroxyhex-4-YN-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

作用机制

The mechanism of action of 2-Hydroxyhex-4-YN-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of enzymatic activities and signaling pathways.

相似化合物的比较

2-Hydroxyhex-4-en-3-one

- Structure : Differs by replacing the triple bond (yne) with a double bond (ene).

- Key Differences: Reactivity: The triple bond in 2-hydroxyhex-4-yn-3-one enhances electrophilicity, making it more reactive in cycloadditions (e.g., Huisgen reactions) compared to the double bond in the ene analog, which participates in Diels-Alder reactions . Electronic Effects: The ynone group withdraws electrons more strongly, increasing the acidity of the hydroxyl proton compared to the ene analog.

2-Methylhex-2-yn-4-one (CAS 52066-33-8)

- Structure : Methyl group replaces the hydroxyl at position 2; triple bond retained.

- Key Differences: Polarity: The hydroxyl group in this compound increases polarity, enhancing solubility in polar solvents (e.g., water, ethanol) versus the hydrophobic methyl group in 2-methylhex-2-yn-4-one . Molecular Weight: 2-Methylhex-2-yn-4-one has a molecular weight of 110.15 g/mol (C₇H₁₀O), while this compound is estimated at 112.13 g/mol (C₆H₈O₂). Applications: Methyl derivatives are often intermediates in fragrance synthesis, whereas hydroxylated compounds may serve as chiral building blocks in pharmaceuticals.

2-Hydroxy-3-(4-methoxyphenyl)-cyclohex-2-enone

- Structure: Cyclohexenone ring with hydroxyl and methoxyphenyl substituents.

- Key Differences: Conjugation: The cyclic structure allows extended conjugation, stabilizing enol forms and altering UV-Vis absorption profiles compared to the linear ynone.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Utility :

- The triple bond in this compound facilitates click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions, which are less feasible in ene analogs .

- Hydroxyl groups adjacent to ketones enable tautomerism, influencing reaction pathways in nucleophilic additions (e.g., Grignard reactions) .

Physicochemical Behavior: The hydroxyl group’s acidity (pKa ~10–12) is enhanced by the electron-withdrawing ynone group, enabling deprotonation under mild conditions for functionalization. Compared to 2-methylhex-2-yn-4-one, the hydroxyl derivative exhibits higher boiling points due to hydrogen bonding.

Potential Applications: Linear ynones like this compound are explored as intermediates in natural product synthesis (e.g., polyketides) . Cyclohexenone analogs demonstrate bioactivity, suggesting that hydroxylated ynones may also have pharmacological relevance pending further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。